molecular formula C8H7BrN4 B1520836 5-(4-Bromo-2-methylphenyl)-1H-tetrazole CAS No. 1007128-19-9

5-(4-Bromo-2-methylphenyl)-1H-tetrazole

Cat. No.: B1520836
CAS No.: 1007128-19-9
M. Wt: 239.07 g/mol
InChI Key: VTGSBWSDRVPXSC-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methylphenyl)-1H-tetrazole is a chemical compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole typically involves the reaction of 4-bromo-2-methylphenylamine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of automated systems for the addition of reagents and monitoring of reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromo-2-methylphenyl)-1H-tetrazole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Bromo-2-methylphenyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

5-(4-Bromo-2-methylphenyl)-1H-tetrazole is structurally similar to other tetrazole derivatives, such as 5-(4-fluorophenyl)-1H-tetrazole and 5-(4-chlorophenyl)-1H-tetrazole. the presence of the bromine atom and the methyl group imparts unique chemical and biological properties to the compound, making it distinct from its counterparts.

Properties

IUPAC Name

5-(4-bromo-2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGSBWSDRVPXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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